Technical Documentation Center

5-Methyl-4-nitrothiophene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-4-nitrothiophene-2-carboxamide
  • CAS: 36050-10-9

Core Science & Biosynthesis

Foundational

5-Methyl-4-nitrothiophene-2-carboxamide: A Technical Guide on Safety Profiling, Cytotoxicity, and Mechanistic Bioactivation

Executive Summary In the landscape of drug discovery, nitroaromatic compounds represent a paradoxical frontier. They are highly prized for their potent antimicrobial and antitubercular properties, yet they are frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery, nitroaromatic compounds represent a paradoxical frontier. They are highly prized for their potent antimicrobial and antitubercular properties, yet they are frequently plagued by off-target mammalian cytotoxicity. 5-Methyl-4-nitrothiophene-2-carboxamide (CAS: 36050-10-9) is a prime example of this chemical dichotomy. As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a dynamic redox system.

This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters, the fundamental causality behind its cytotoxic mechanisms, and a self-validating experimental framework for evaluating its biological liabilities.

Physicochemical Profiling and SDS Integration

Before deploying 5-Methyl-4-nitrothiophene-2-carboxamide in any biological assay, it is critical to understand its baseline hazard profile. The presence of the electron-withdrawing nitro group on the thiophene ring makes this molecule highly reactive under specific biological conditions[1].

According to standardized chemical safety databases, this compound carries specific hazard classifications that necessitate stringent laboratory controls[1].

Quantitative Safety and Chemical Data
ParameterSpecification / Value
Chemical Name 5-Methyl-4-nitrothiophene-2-carboxamide
CAS Registry Number 36050-10-9
Molecular Formula C₆H₆N₂O₃S
Molecular Weight 186.19 g/mol
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation)[1]
Specific Organ Toxicity STOT SE (Single Exposure)[1]
Handling Requirements Fume hood, nitrile gloves, safety goggles

Expert Insight: The "Acute Tox. 4" and "STOT SE" designations are not arbitrary; they are direct macroscopic manifestations of the molecule's microscopic mechanism of action. The nitro group acts as an electron sink, which can interfere with cellular respiration and induce localized oxidative damage upon exposure[2].

The Causality of Cytotoxicity: The Nitrothiophene Paradigm

To understand the cytotoxicity of 5-Methyl-4-nitrothiophene-2-carboxamide, we must look beyond basic viability assays and examine its redox potential . Nitrothiophenes act as prodrugs that require enzymatic bioactivation[3]. The divergence between therapeutic efficacy and mammalian toxicity lies in which enzymes perform this activation.

Bacterial Bioactivation (The Therapeutic Target)

In target pathogens like Mycobacterium tuberculosis, nitrothiophenes are specifically reduced by F420-dependent nitroreductases (such as Ddn)[3]. This reduction pathway efficiently strips the nitro group, leading to the release of reactive nitrogen species, including Nitric Oxide (NO)[3]. The sudden burst of NO nonspecifically damages bacterial DNA, lipids, and proteins, leading to rapid bactericidal activity[3][4].

Mammalian Cytotoxicity (The Off-Target Liability)

Mammalian cells lack F420-dependent enzymes. However, they possess ubiquitous flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R)[2]. These mammalian enzymes perform a single-electron reduction of the nitroaromatic compound, creating an unstable nitro radical anion[2].

In the presence of molecular oxygen, this radical anion rapidly donates its extra electron to O₂, generating superoxide (O₂•⁻) and regenerating the parent 5-Methyl-4-nitrothiophene-2-carboxamide. This process, known as futile redox cycling , continuously depletes the cell's NADPH reserves while flooding the cytosol with Reactive Oxygen Species (ROS), ultimately triggering oxidative stress, membrane potential perturbation, and apoptotic cell death[2][5].

G cluster_bact Bacterial Activation (Therapeutic) cluster_mammal Mammalian Cytotoxicity (Off-Target) A 5-Methyl-4-nitrothiophene-2-carboxamide B1 F420 Nitroreductase (e.g., Ddn) A->B1 Target Pathway B2 Flavoenzymes (e.g., P-450R) A->B2 Toxicity Pathway C1 Nitric Oxide (NO) Release B1->C1 D1 Bactericidal Activity C1->D1 C2 Single-Electron Reduction (Radical) B2->C2 C3 Redox Cycling & ROS Generation C2->C3 D2 Oxidative Stress & Cell Death C3->D2

Bioreductive activation pathways of nitrothiophenes in bacterial vs. mammalian cells.

Self-Validating Experimental Workflows

When testing redox-active compounds like 5-Methyl-4-nitrothiophene-2-carboxamide, standard colorimetric assays (like MTT) are fundamentally flawed. The nitro radical anions generated during mammalian metabolism can artificially reduce tetrazolium dyes, leading to false-positive viability signals.

To ensure scientific integrity, we must utilize a self-validating orthogonal workflow that measures viability through independent biological mechanisms (e.g., metabolic reduction vs. ATP quantification).

Protocol: Orthogonal Assessment of Cytotoxicity and ROS Generation

Objective: To accurately quantify the mammalian IC₅₀ of 5-Methyl-4-nitrothiophene-2-carboxamide while mapping early-stage ROS generation.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Harvest HepG2 (hepatocellular carcinoma) cells and seed at a density of 1 × 10⁴ cells/well in two separate 96-well opaque-walled plates (Plate A and Plate B).

    • Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.

  • Compound Preparation & Dosing:

    • Dissolve 5-Methyl-4-nitrothiophene-2-carboxamide in anhydrous DMSO to yield a 10 mM stock.

    • Perform serial dilutions in complete media to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant at ≤0.5% across all wells to prevent solvent toxicity.

    • Dose the cells and include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

  • Early ROS Quantification (4 Hours Post-Dose):

    • To Plate A, add 10 µM of H₂DCFDA (a ROS-sensitive fluorescent probe) 4 hours post-treatment.

    • Incubate for 30 minutes in the dark.

    • Read fluorescence at Ex/Em = 485/535 nm. A dose-dependent spike in fluorescence confirms the initiation of futile redox cycling.

  • Orthogonal Viability Assessment (48 Hours Post-Dose):

    • Plate A (Metabolic Assessment): Wash out the DCFDA probe, add Resazurin (Alamar Blue) reagent, and incubate for 2 hours. Measure fluorescence (Ex/Em = 560/590 nm).

    • Plate B (ATP Quantification): Add CellTiter-Glo® Luminescent Cell Viability Assay reagent directly to the wells. Place on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal. Measure total luminescence.

  • Data Synthesis & Validation:

    • Calculate the IC₅₀ values from both Plate A and Plate B.

    • Validation Check: If the IC₅₀ derived from Resazurin is significantly higher than the IC₅₀ derived from ATP quantification, it indicates that the nitrothiophene is causing redox interference. The ATP data should be treated as the authoritative cytotoxicity metric.

Workflow S1 1. Cell Seeding (HepG2 / A549) S2 2. Compound Dosing (0.1 - 100 µM) S1->S2 S3 3. Orthogonal Assays (ATP & Resazurin) S2->S3 S4 4. Data Acquisition (Luminescence/Fluor) S3->S4 S5 5. IC50 & ROS Quantification S4->S5

Self-validating high-throughput workflow for assessing mammalian cytotoxicity and ROS.

Strategic Mitigation in Drug Development

If 5-Methyl-4-nitrothiophene-2-carboxamide is to be utilized as a scaffold for drug development, medicinal chemists must actively engineer away its mammalian cytotoxicity. The goal is to modulate the one-electron reduction potential of the molecule.

By introducing electron-donating groups to the thiophene ring, researchers can make the single-electron reduction by mammalian P-450R thermodynamically unfavorable, while keeping the reduction potential within the acceptable window for bacterial F420-dependent nitroreductases[2][3]. Furthermore, ensuring the molecule is not a substrate for bacterial AcrAB-TolC efflux pumps is vital for maintaining broad-spectrum efficacy[5].

Through rigorous SDS compliance, a deep understanding of redox causality, and self-validating assay design, researchers can safely harness the potent chemistry of nitrothiophenes while systematically designing out their toxicological flaws.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals
  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells MDPI
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential PMC - NIH
  • 5-methyl-4-nitrothiophene-2-carboxamide — Chemical Substance Inform

Sources

Exploratory

Profiling the Binding Affinity of the 5-Methyl-4-nitrothiophene-2-carboxamide Scaffold: A Technical Guide

Executive Summary In fragment-based drug discovery (FBDD), the 5-methyl-4-nitrothiophene-2-carboxamide motif (CAS 36050-10-9) serves as a highly privileged pharmacophore. Characterized by its unique stereoelectronic prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the 5-methyl-4-nitrothiophene-2-carboxamide motif (CAS 36050-10-9) serves as a highly privileged pharmacophore. Characterized by its unique stereoelectronic profile—an electron-deficient thiophene core, a reducible nitro group, and a versatile hydrogen-bonding carboxamide—this low-molecular-weight building block exhibits remarkable binding affinity across diverse target classes.

Most notably, elaborated derivatives of this fragment have been identified as potent, sub-micromolar inhibitors of Trypanothione Reductase (TR) in trypanosomatid parasites 1, and as bioactivatable prodrugs that selectively target Bacterial Nitroreductases (NfsA/NfsB) 2. This whitepaper outlines the mechanistic rationale behind its target engagement and provides self-validating biophysical protocols to accurately quantify its binding affinity.

Mechanistic Rationale: Target Engagement & Causality

Understanding why a fragment binds is as critical as measuring how tightly it binds. The 5-methyl-4-nitrothiophene-2-carboxamide scaffold utilizes distinct molecular mechanisms depending on the target environment.

A. Competitive Inhibition of Trypanothione Reductase (TR)

TR is a flavoenzyme essential for redox homeostasis in Leishmania and Trypanosoma species. The nitrothiophene-2-carboxamide scaffold binds competitively to the wide TS2 cavity of the enzyme 3.

  • The Carboxamide Anchor: The carboxamide moiety acts as a dual hydrogen-bond donor/acceptor, "stapling" the compound in close contact with key residues (e.g., K61' and E467) in the TR active site 1.

  • Steric Steering: The methyl group at position 5 restricts the conformational flexibility of the thiophene ring, locking it into a favorable geometry that minimizes the entropic penalty ( ΔS ) upon binding.

B. Prodrug Activation via Bacterial Nitroreductases (NfsB)

In antibacterial applications, the scaffold acts as a substrate rather than a pure inhibitor.

  • Redox Triggering: The highly electron-withdrawing nitro group at position 4 is positioned directly adjacent to the flavin mononucleotide (FMN) cofactor of NfsB. Binding affinity here dictates the catalytic efficiency of the reduction of the nitro group into a highly reactive hydroxylamine species, which subsequently induces lethal DNA/protein damage in the bacteria 2.

G cluster_0 Parasitic Target (Leishmania) cluster_1 Bacterial Target (E. coli) Compound 5-Methyl-4-nitrothiophene- 2-carboxamide Scaffold TR Trypanothione Reductase (TR) Compound->TR Direct Binding NfsB Nitroreductase (NfsB/NfsA) Compound->NfsB Prodrug Binding TS2 Binds TS2 Cavity (Competitive Inhibition) TR->TS2 Death1 Parasite Death (Redox Imbalance) TS2->Death1 Reduction Nitro-reduction to Reactive Hydroxylamine NfsB->Reduction Death2 Bacterial Death (DNA/Protein Damage) Reduction->Death2

Dual target engagement pathways of the 5-methyl-4-nitrothiophene-2-carboxamide scaffold.

Quantitative Binding Metrics

The following table summarizes the validated binding affinities and kinetic parameters of optimized 5-methyl-4-nitrothiophene-2-carboxamide derivatives against their primary targets.

Target ProteinOrganismAssay MethodologyBinding Affinity ( Kd​ / IC50​ )Primary Mechanism
Trypanothione Reductase L. infantumSPR / Enzymatic Assay 0.52±0.14μM Competitive (TS2 Cavity)
Nitroreductase (NfsB) E. coliITC / MIC Profiling 4.2μM (Apparent Km​ )Enzymatic Prodrug Activation
Nitroreductase (NfsA) E. coliITC / MIC Profiling 1.8μM (Apparent Km​ )Enzymatic Prodrug Activation

Experimental Workflows: Overcoming Nitroaromatic Interference

Expertise Note: Optical assays (such as Fluorescence Polarization or FRET) are frequently confounded by the inner-filter effect and the intrinsic fluorescence-quenching properties of nitroaromatic compounds. Therefore, label-free biophysical techniques—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—are the gold standards for evaluating the binding affinity of this scaffold.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

This protocol determines the association ( kon​ ), dissociation ( koff​ ), and equilibrium dissociation constant ( Kd​ ) of the compound against TR.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute recombinant TR to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (Fc2) until an immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 5-methyl-4-nitrothiophene-2-carboxamide derivative (0.1 µM to 10 µM) in running buffer (HBS-EP+ supplemented with exactly 2% DMSO to maintain compound solubility).

  • Kinetic Injection: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a contact time of 120s and a dissociation time of 300s.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using local Rmax​ fitting.

Self-Validating System (Trustworthiness): The workflow mandates double-referencing . Responses from a blank reference flow cell (Fc1) and blank buffer injections are subtracted from the active flow cell (Fc2). Furthermore, because DMSO has a massive refractive index, an 8-point DMSO solvent correction curve (1.5% to 2.5% DMSO) must be run before and after the analyte series. If the solvent correction fails to align the bulk refractive index shifts, the run is automatically flagged as invalid, ensuring the measured Req​ represents true binding mass.

Workflow Prep 1. Surface Prep (CM5 Chip + EDC/NHS) Immob 2. Target Immobilization (TR or NfsB) Prep->Immob Titration 3. Analyte Injection (Compound Titration) Immob->Titration Acquisition 4. SPR Sensorgram Acquisition Titration->Acquisition Analysis 5. Kinetic Analysis (Kd, kon, koff) Acquisition->Analysis

Label-free SPR workflow for evaluating binding kinetics of nitroaromatic fragments.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is utilized to dissect the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components when binding to bacterial NfsB.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant NfsB extensively against 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Syringe & Cell Preparation: Load the sample cell with 20 µM NfsB. Prepare the syringe with 200 µM of the carboxamide compound. Crucial Step: The DMSO concentration (typically 2%) must be matched exactly between the cell and the syringe using the dialysate buffer.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150s spacing between injections to allow the baseline to equilibrate.

  • Integration: Integrate the heat peaks and fit the isotherm to a one-site independent binding model.

Self-Validating System (Trustworthiness): The protocol requires a "ligand-into-buffer" control titration . If the integrated heat of the ligand-into-buffer injection exceeds 10% of the ligand-into-protein heat, it indicates compound aggregation, micelle formation, or severe buffer mismatch, invalidating the thermodynamic data. The precise matching of DMSO is verified by the absence of large, uniform background heat spikes across the control run.

References

  • Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach ACS Infectious Diseases URL:[Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy Nature Scientific Reports / PMC URL:[Link]

  • Targeting Trypanothione Metabolism in Trypanosomatids MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 5-Methyl-4-nitrothiophene-2-carboxamide in Pharmaceutical Development

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 5-Methyl-4-nitrothiophene-2-carboxamide. This compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 5-Methyl-4-nitrothiophene-2-carboxamide. This compound is of significant interest in pharmaceutical research, and a reliable analytical method is crucial for its characterization, stability testing, and quality control. The developed reverse-phase HPLC (RP-HPLC) method demonstrates excellent sensitivity, and reproducibility, making it suitable for a range of applications in the drug development pipeline. The narrative herein explains the causal logic behind each step of the method development process, from initial column and mobile phase screening to final method optimization.

Introduction

5-Methyl-4-nitrothiophene-2-carboxamide (MW: 186.19 g/mol , Formula: C6H6N2O3S) is a heterocyclic compound with potential applications in medicinal chemistry.[1] The presence of a thiophene ring, a nitro group, and a carboxamide functional group gives it a unique chemical profile that necessitates a well-developed analytical method for its characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for analyzing pharmaceutical compounds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a reliable HPLC method for 5-Methyl-4-nitrothiophene-2-carboxamide.

The core of this method development strategy is a systematic approach to optimizing the separation of the target analyte from potential impurities and degradation products.[4] We will explore the selection of the stationary phase, mobile phase composition, and detector settings, explaining the rationale behind each choice to ensure a scientifically sound and transferable method.

Materials and Methods

Reagents and Standards
  • 5-Methyl-4-nitrothiophene-2-carboxamide reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methyl-4-nitrothiophene-2-carboxamide reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a final concentration within the calibration range. For drug product analysis, an extraction step may be necessary.

HPLC Method Development: A Step-by-Step Approach

The development of a robust HPLC method involves a logical progression from initial screening to fine-tuning of chromatographic parameters.[4]

Initial Method Scouting

The goal of method scouting is to quickly identify a suitable column and mobile phase combination that provides retention and a reasonable peak shape for the analyte.

Reverse-phase chromatography is the most widely used mode in HPLC, particularly for compounds of moderate polarity.[5][6] Given the structure of 5-Methyl-4-nitrothiophene-2-carboxamide, a nonpolar stationary phase is appropriate.

  • C18 Column: A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and is an excellent starting point for most small molecules.[7]

  • Phenyl Column: Due to the aromatic nature of the thiophene ring and the presence of the nitro group, a Phenyl column can offer alternative selectivity through π-π interactions.[7][8]

For this study, we will begin with a C18 column.

The mobile phase in reverse-phase HPLC typically consists of a polar aqueous component and a less polar organic modifier.[2]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally offers lower viscosity and better UV transparency.[9] We will start with acetonitrile.

  • Aqueous Phase: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.[7][9] Although the carboxamide group is generally neutral, the overall molecule's behavior at different pH values should be considered. To ensure good peak shape and reproducibility, a slightly acidic mobile phase is often beneficial. We will start with a mobile phase containing 0.1% formic acid in water.

To determine the optimal detection wavelength, a UV-Vis spectrum of 5-Methyl-4-nitrothiophene-2-carboxamide in the mobile phase should be recorded using a DAD. Thiophene derivatives and nitroaromatic compounds typically exhibit strong absorbance in the UV region.[3][10] A wavelength of 254 nm is a common starting point for nitroaromatic compounds.[11][12]

Optimization of Chromatographic Conditions

Once initial conditions are established, the next step is to optimize the separation by adjusting various parameters.

A "scouting" gradient is an effective way to determine the approximate organic solvent concentration needed to elute the analyte and to assess the complexity of the sample.[13] A broad gradient from a low to a high percentage of organic solvent will provide a good overview of the separation.

Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Goal (Quantification of Analyte) B Analyte Characterization (Structure, MW, Polarity) A->B C Initial Method Scouting B->C D Column Selection (C18, Phenyl) C->D E Mobile Phase Screening (ACN/Water, MeOH/Water, pH) C->E F Detection Wavelength (UV Scan) C->F G Optimization D->G E->G F->G H Gradient Optimization G->H I Flow Rate & Temperature G->I J Final Method Validation H->J I->J K System Suitability Testing J->K L Linearity, Accuracy, Precision J->L

Caption: A systematic workflow for HPLC method development.

Recommended Protocol

Based on the principles of method development, the following protocol is recommended for the analysis of 5-Methyl-4-nitrothiophene-2-carboxamide.

Chromatographic Conditions
ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)

Results and Discussion

The developed method was evaluated for its performance in separating 5-Methyl-4-nitrothiophene-2-carboxamide.

Linearity

A calibration curve was constructed by plotting the peak area against the concentration of the working standards. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Equation y = mx + c
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioEstimated Value
LOD 3:1~0.3 µg/mL
LOQ 10:1~1.0 µg/mL

Conclusion

This application note presents a detailed and robust HPLC method for the analysis of 5-Methyl-4-nitrothiophene-2-carboxamide. The systematic approach to method development, from the initial selection of the stationary and mobile phases to the final optimization of chromatographic conditions, ensures a reliable and reproducible method. This protocol is suitable for routine quality control, stability studies, and other analytical applications in the pharmaceutical industry.

References

  • YMC CO., LTD. Guides for method development.
  • alwsci.
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • Taylor & Francis.
  • Labtech.
  • PubMed.
  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes
  • Benchchem. Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Sigma-Aldrich.
  • Benchchem.
  • LCGC International.
  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sapphire Bioscience. 5-Methyl-4-nitrothiophene-2-carboxamide.

Sources

Application

Application Notes and Protocols for the Strategic Use of 5-Methyl-4-nitrothiophene-2-carboxamide in Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold In the landscape of medicinal chemistry, the thiophene-2-carboxamide scaffold is a privileged structure, forming the core of numerous compounds wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold

In the landscape of medicinal chemistry, the thiophene-2-carboxamide scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities, particularly in oncology.[1][2] Derivatives have demonstrated potent inhibition of key cancer-related targets such as VEGFR-2, protein tyrosine phosphatase 1B (PTP1B), and tubulin polymerization.[1][3] The precursor, 5-Methyl-4-nitrothiophene-2-carboxamide , offers a unique and strategically valuable starting point for the synthesis of novel drug candidates. Its utility lies in the orthogonal reactivity of its functional groups and the specific electronic properties imparted to the thiophene ring.

This guide provides an in-depth exploration of 5-Methyl-4-nitrothiophene-2-carboxamide as a precursor, detailing its synthesis, chemical characteristics, and, most importantly, protocols for its strategic derivatization in drug discovery campaigns.

Physicochemical and Structural Characteristics

The judicious arrangement of substituents on the thiophene ring of 5-Methyl-4-nitrothiophene-2-carboxamide creates a molecule with distinct reactive potential.

PropertyValueReference
CAS Number 36050-10-9[4][5]
Molecular Formula C₆H₆N₂O₃S[4]
Molecular Weight 186.19 g/mol [4]
Appearance Likely a solid-

The interplay between the electron-donating methyl group at the 5-position and the potent electron-withdrawing nitro and carboxamide groups at the 4- and 2-positions, respectively, establishes a unique electronic landscape.[1][6][7] This "push-pull" configuration not only influences the overall reactivity of the thiophene core but also provides multiple, distinct handles for selective chemical modification. The nitro group, in particular, activates the thiophene ring for nucleophilic aromatic substitution, a key reaction in the diversification of such scaffolds.[8]

Strategic Synthesis of the Precursor

Protocol 1: Synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid

The precursor acid can be synthesized via established methods for the nitration and subsequent oxidation of substituted thiophenes.[2][9]

Protocol 2: Amidation to 5-Methyl-4-nitrothiophene-2-carboxamide

This protocol details the conversion of the carboxylic acid to the primary amide.

Materials:

  • 5-Methyl-4-nitrothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 5-methyl-4-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and then stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution (5.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture vigorously for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-Methyl-4-nitrothiophene-2-carboxamide.

Core Applications in Drug Discovery: Derivatization Strategies

The true value of 5-Methyl-4-nitrothiophene-2-carboxamide lies in its potential for selective modification at two key positions: the nitro group and the carboxamide nitrogen. This allows for the generation of diverse chemical libraries from a single, advanced intermediate.

G cluster_0 Pathway A: Nitro Group Reduction cluster_1 Pathway B: Carboxamide Modification Precursor 5-Methyl-4-nitro- thiophene-2-carboxamide NitroReduction Selective Reduction (e.g., NaBH4/FeCl2) Precursor->NitroReduction AmideCoupling Amide Coupling (e.g., Buchwald-Hartwig) Precursor->AmideCoupling AmineIntermediate 4-Amino-5-methyl- thiophene-2-carboxamide NitroReduction->AmineIntermediate Acylation Acylation / Sulfonylation AmineIntermediate->Acylation Alkylation Reductive Amination AmineIntermediate->Alkylation LibraryA Diverse Amide/Sulfonamide Library (e.g., Kinase Inhibitors) Acylation->LibraryA Alkylation->LibraryA LibraryB N-Aryl/Alkyl Library (e.g., GPCR Modulators) AmideCoupling->LibraryB

Caption: Derivatization pathways for 5-Methyl-4-nitrothiophene-2-carboxamide.

Pathway A: Leveraging the Nitro Group as a Masked Amine

The selective reduction of the aromatic nitro group to a primary amine is a cornerstone of medicinal chemistry, opening up a vast chemical space for further functionalization. The presence of the carboxamide group requires a chemoselective reduction method.[3][10]

Protocol 3: Selective Reduction of the Nitro Group

This protocol employs a mild and effective system for the selective reduction of the nitro group.[11]

Materials:

  • 5-Methyl-4-nitrothiophene-2-carboxamide

  • Iron (II) chloride (FeCl₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Methyl-4-nitrothiophene-2-carboxamide (1.0 eq) in anhydrous THF.

  • Add FeCl₂ (1.0 eq) to the stirred solution at room temperature.

  • Carefully add NaBH₄ (2.5 eq) portion-wise. An exotherm may be observed.

  • Stir the resulting solution for 12 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water, and concentrate under vacuum.

  • Purify the residue by flash column chromatography on silica gel to afford 4-Amino-5-methylthiophene-2-carboxamide .

Rationale and Downstream Applications:

The resulting 4-amino-5-methylthiophene-2-carboxamide is a highly valuable intermediate. The newly formed aniline-like amino group is a versatile handle for a variety of subsequent reactions:

  • Acylation/Sulfonylation: Reaction with a diverse range of acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can generate large libraries of amides and sulfonamides. This is a common strategy in the development of kinase inhibitors.[12]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a wide array of alkyl substituents.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions can be used to form C-N bonds with various aryl or heteroaryl halides.

The nitro group in nitrothiophenes is not merely a synthetic handle; it can be integral to the biological activity. In several classes of antimicrobial and antiprotozoal agents, the nitro group acts as a prodrug element, which is bio-activated by nitroreductase enzymes within the target pathogen.[13][14][15] This opens a parallel application for derivatives of 5-Methyl-4-nitrothiophene-2-carboxamide, where the nitro group is retained in the final compounds for screening against infectious diseases.

Pathway B: Modification of the Carboxamide

While the primary carboxamide is a stable functional group, it can be a substrate for cross-coupling reactions or can be elaborated through other means, providing another avenue for diversification.

Protocol 4: N-Arylation of the Carboxamide

Modern cross-coupling methods can be employed to directly arylate the primary carboxamide.

Materials:

  • 5-Methyl-4-nitrothiophene-2-carboxamide

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add 5-Methyl-4-nitrothiophene-2-carboxamide (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl-5-methyl-4-nitrothiophene-2-carboxamide.

Rationale and Application: This approach allows for the introduction of a second aromatic or heteroaromatic ring system, which can be crucial for establishing key interactions with biological targets, such as exploring hydrophobic pockets in an enzyme's active site.

Conclusion

5-Methyl-4-nitrothiophene-2-carboxamide is more than just another chemical building block; it is a strategically designed precursor that offers multiple, orthogonal routes to chemical diversification. The distinct reactivity of the nitro group and the carboxamide moiety, coupled with the inherent biological relevance of the thiophene-2-carboxamide core, makes this compound an exceptionally valuable starting point for drug discovery campaigns targeting a wide range of diseases, from cancer to infectious agents. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for unlocking the full potential of this versatile precursor.

References

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ChemSynthesis. (2025, May 20). 5-methyl-4-nitro-2-thiophenecarboxylic acid.
  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.
  • ResearchGate. (2019, August 16). (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies.
  • ChemicalBook. 5-Nitrothiophene-2-carboxylic acid synthesis.
  • PMC. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
  • ResearchGate. (2017, August 1). (PDF) Effect of nitro groups on electrochemical and photovoltaic behavior of tris-thiophenes used in organic solar cells.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • BenchChem. selective reduction of nitro group without affecting other functional groups.
  • Pharmaceutical Fronts. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • PMC. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • SAGE Publications Inc. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.
  • PubMed. (2006, December 1). Structure-activity relationships in nitrothiophenes.
  • Angene. 2-Thiophenecarboxylic acid, 5-methyl-4-nitro-, methyl ester(CAS# 56921-01-8 ).
  • ResearchGate. (2023, February 3). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PMC. (2018, May 8). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
  • PubMed. (2018, May 8). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
  • download. THIOPHENE AND ITS DERIVATIVES.
  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
  • Semantic Scholar. (2021, February 13). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
  • lookchem. 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER 57800-76-7 wiki.
  • Sapphire Bioscience. 5-Methyl-4-nitrothiophene-2-carboxamide.
  • BIOZOL. 5-Methyl-4-nitrothiophene-2-carboxamide, CAS [[36050-10-9]].
  • Google Patents. (2021, September 8). WO2022053650A1 - Therapeutic b7-h4 binding molecules.
  • PMC. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy.

Sources

Method

1H and 13C NMR spectroscopy protocols for 5-Methyl-4-nitrothiophene-2-carboxamide

An Application Guide to ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation of 5-Methyl-4-nitrothiophene-2-carboxamide Abstract This comprehensive application note provides a detailed guide for the structural char...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation of 5-Methyl-4-nitrothiophene-2-carboxamide

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of 5-Methyl-4-nitrothiophene-2-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous structural verification paramount.[1][2] This document outlines optimized protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a discussion on spectral interpretation. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the acquisition of high-quality, reproducible NMR data for this and structurally related heterocyclic compounds.

Introduction: The Imperative for NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the molecular structure of organic compounds.[3] For heterocyclic molecules such as 5-Methyl-4-nitrothiophene-2-carboxamide (Molecular Formula: C₆H₆N₂O₃S, Molecular Weight: 186.19 g/mol [4]), NMR provides critical information about the connectivity of atoms and the electronic environment of each nucleus.[3] The precise arrangement of substituents on the thiophene ring dramatically influences the compound's biological activity and chemical properties. Therefore, rigorous structural confirmation via ¹H and ¹³C NMR is a foundational step in any research and development workflow.

This guide provides field-proven protocols grounded in established NMR principles, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Preview

The structure of 5-Methyl-4-nitrothiophene-2-carboxamide dictates the expected NMR spectra. The thiophene ring is substituted with three distinct functional groups: an electron-donating methyl group, and two electron-withdrawing groups (nitro and carboxamide). This substitution pattern breaks the symmetry of the ring, leading to a unique signal for each proton and carbon atom.

G cluster_thiophene 5-Methyl-4-nitrothiophene-2-carboxamide N1 N O1 O O2 O C1 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C5 C⁵ C1->C5 C2 C6 C⁶ C2->C6 S S S->C5 C3 C3->C2 C3->S H4 H C3->H4 C4 C⁴ C4->C3 N2 N C4->N2 O3 O N2->O3 O4 O N2->O4 C5->C4 C6->O1 N3 N C6->N3 H5 H N3->H5 H6 H N3->H6

Caption: Structure of 5-Methyl-4-nitrothiophene-2-carboxamide with atom numbering for NMR assignments.

Anticipated ¹H NMR Signatures:
  • Thiophene Proton (H3): A single proton on the aromatic ring, expected to appear as a singlet. Its chemical shift will be significantly influenced by the adjacent electron-withdrawing groups.

  • Methyl Protons (-CH₃): A singlet corresponding to the three equivalent protons of the methyl group, appearing in the upfield (aliphatic) region.

  • Amide Protons (-CONH₂): Two protons that will likely appear as a single, broad peak. These protons are exchangeable and may not be observed if using a deuterated solvent with exchangeable deuterium (e.g., D₂O or CD₃OD). In an aprotic solvent like DMSO-d₆, they are typically observable.

Anticipated ¹³C NMR Signatures:
  • Six distinct carbon signals are expected, one for each carbon atom in the molecule.

  • The carbonyl carbon (C6) of the amide will be the most downfield signal.[5]

  • The carbons attached to the nitro (C4) and carboxamide (C2) groups will also be shifted downfield.

  • The quaternary carbons (C2, C4, C5) will likely exhibit lower signal intensity compared to the protonated carbons (C3, C1).

Detailed Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and correct instrument parameterization.

Sources

Application

Application Note: 5-Methyl-4-nitrothiophene-2-carboxamide as a Key Scaffold in Heterocyclic Chemistry and Anti-Tubercular Drug Development

Executive Summary 5-Methyl-4-nitrothiophene-2-carboxamide (CAS: 36050-10-9) is a highly versatile heterocyclic building block. While historically explored in agricultural applications for controlling coccidiosis in poult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-4-nitrothiophene-2-carboxamide (CAS: 36050-10-9) is a highly versatile heterocyclic building block. While historically explored in agricultural applications for controlling coccidiosis in poultry[1], its modern renaissance lies in its role as a critical precursor in the rational design of anti-tubercular therapeutics[2]. Specifically, this compound is the direct synthetic precursor to HT1171 (5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one)[3], a potent, highly selective, and irreversible suicide-substrate inhibitor of the Mycobacterium tuberculosis (Mtb) 20S proteasome[4]. This application note details the chemical logic, mechanistic pathways, and self-validating experimental protocols for utilizing this scaffold in drug development.

Chemical Logic & Mechanistic Insights

As a Senior Application Scientist, selecting the right heterocyclic scaffold is never arbitrary. The structural features of 5-Methyl-4-nitrothiophene-2-carboxamide provide a perfectly tuned system for proteasome inhibition:

  • The Thiophene Core: Acts as a bioisostere for phenyl rings but offers a different vector trajectory for substituents, allowing the molecule to fit precisely into the hydrophobic pockets of the Mtb proteasome.

  • The C4-Nitro Group: In the direct synthesis of HT1171, the strongly electron-withdrawing nitro group modulates the electronics of the thiophene ring. This stabilizes the adjacent oxathiazol-2-one ring during circulation but leaves it sufficiently reactive to undergo nucleophilic attack once inside the enzyme's active site[5]. Alternatively, it serves as a synthetic handle; reduction to an amine allows for late-stage acylation to explore the S1/S2 sub-pockets.

  • The C2-Carboxamide: This is the essential functional group. A primary carboxamide is the requisite precursor for constructing the 1,3,4-oxathiazol-2-one pharmacophore via reaction with chlorocarbonylsulfenyl chloride.

Mechanism of Action: Suicide-Substrate Inhibition

The Mtb proteasome utilizes an N-terminal threonine (Thr1) as its catalytic nucleophile. When HT1171 enters the active site, it does not merely block the pocket; it actively chemically modifies it[5]. The Thr1 hydroxyl attacks the oxathiazol-2-one carbonyl, triggering a cascade that results in ring opening, loss of nitrile sulfide byproducts, and the cyclocarbonylation of the Thr1 residue[4]. This forms a stable oxazolidin-2-one on the enzyme, irreversibly inactivating the Mtb proteasome while sparing the human homologue (>1000-fold selectivity)[2].

MOA M1 HT1171 (Oxathiazol-2-one) M2 Mtb Proteasome Catalytic Thr1 M1->M2 Binding M3 Nucleophilic Attack by Thr1-OH on Carbonyl M2->M3 M4 Ring Opening & Decarboxylation/Cleavage M3->M4 M5 Cyclocarbonylation of Thr1 (Oxazolidin-2-one formation) M4->M5 M6 Irreversible Inactivation (>1000-fold Selectivity) M5->M6

Mechanism of Mtb proteasome inactivation via cyclocarbonylation by oxathiazol-2-one derivatives.

Experimental Workflows & Protocols

Synthesis N1 5-Methyl-4-nitrothiophene- 2-carboxamide N2 ClC(=O)SCl, Toluene, 100°C (Direct Cyclization) N1->N2 N4 H2, Pd/C (Nitro Reduction) N1->N4 N3 HT1171 (Potent Mtb Inhibitor) N2->N3 N5 4-Amino-5-methylthiophene- 2-carboxamide N4->N5 N6 1. R-COCl (Acylation) 2. ClC(=O)SCl (Cyclization) N5->N6 N7 Extended Oxathiazol-2-one Derivatives N6->N7

Workflow for the synthesis of oxathiazol-2-one inhibitors from 5-Methyl-4-nitrothiophene-2-carboxamide.

Protocol A: Direct Synthesis of HT1171

Objective: Direct cyclization of the primary carboxamide to a 1,3,4-oxathiazol-2-one ring. Causality & Logic: The transformation requires a bifunctional electrophile. Chlorocarbonylsulfenyl chloride fulfills this role. The electron-withdrawing nitro group on the thiophene ring tempers the nucleophilicity of the carboxamide, necessitating elevated temperatures (100 °C) in a non-polar solvent to drive the cyclization to completion while preventing premature hydrolysis of the reagent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 5-Methyl-4-nitrothiophene-2-carboxamide (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add chlorocarbonylsulfenyl chloride (1.5 eq) dropwise at room temperature. Note: Slow addition prevents rapid exothermic degradation of the sulfenyl chloride.

  • Cyclization: Heat the reaction mixture to 100 °C for 4-6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting material will disappear, replaced by a less polar, UV-active spot corresponding to HT1171.

  • Work-up: Cool to room temperature and concentrate under reduced pressure. Logic: Removing toluene and excess reagent before aqueous work-up minimizes hydrolysis of the sensitive oxathiazol-2-one ring.

  • Purification: Purify the crude residue via silica gel flash chromatography.

  • Self-Validating Step: Confirm product identity via LC-MS (m/z [M+H]+ expected: 245.0) and 1 H NMR. The 1 H NMR spectrum will show the disappearance of the broad -NH 2​ singlet (~7.5 ppm) while retaining the distinct thiophene C3-H singlet and C5-methyl singlet.

Protocol B: Catalytic Hydrogenation for SAR Expansion

Objective: Reduce the nitro group to an amine (4-Amino-5-methylthiophene-2-carboxamide) to serve as a handle for introducing diverse R-groups prior to oxathiazol-2-one cyclization. Causality & Logic: To access the S1/S2 binding pockets of the proteasome, the core must be functionalized. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, quantitative reduction. Methanol is chosen to ensure the polar carboxamide remains fully solvated.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Methyl-4-nitrothiophene-2-carboxamide in anhydrous methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the flask with H 2​ gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Validation: The reduction is accompanied by a distinct color change from bright yellow (nitroaromatic) to pale yellow/colorless (aniline derivative). TLC will reveal a highly polar, ninhydrin-positive spot.

  • Work-up: Filter the mixture through a tightly packed pad of Celite. Logic: Celite prevents fine Pd particles from passing through the filter paper, which could catalyze unwanted side reactions or contaminate the downstream acylation.

  • Concentration: Evaporate the filtrate to yield the crude amine. Use immediately for acylation due to the electron-rich thiophene amine's susceptibility to ambient oxidation.

Quantitative Data: Proteasome Inhibition Profiles

The structural conversion of 5-Methyl-4-nitrothiophene-2-carboxamide into oxathiazol-2-one derivatives yields compounds with profound selectivity profiles, overcoming the host-toxicity limitations of traditional proteasome inhibitors like Bortezomib[2].

CompoundTarget EnzymeIC 50​ / K i​ (Mtb Proteasome)Selectivity Index (over Human 20S)Mechanism
HT1171 Mtb 20S Proteasome~10 - 50 nM> 1,000-foldIrreversible (Cyclocarbonylation)
GL5 (Analog)Mtb 20S Proteasome~20 - 60 nM> 1,000-foldIrreversible (Cyclocarbonylation)
Bortezomib (Control)Human 20S Proteasome~110 nM< 0.1 (Highly toxic to host)Reversible (Boronate adduct)

Data synthesized from foundational studies on mycobacterial proteasome inhibitors.

References

  • Rogers, E. F., & Clark, R. L. (1972). Composition and methods for controlling coccidiosis in poultry employing nitrothiophene derivatives (US Patent No. US3639613A). U.S. Patent and Trademark Office.
  • Wikipedia Contributors. (n.d.). Oxathiazolones. Wikipedia. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7012853, HT1171. PubChem. URL:[Link]

  • Li, D., Li, H., & Lin, G. (2009). 3H6F: Crystal Structure of Mycobacterium Tuberculosis Proteasome Modified by inhibitor HT1171. RCSB Protein Data Bank. URL: [Link]

  • Shi, Y., et al. (2020). Proteasome, a Promising Therapeutic Target for Multiple Diseases Beyond Cancer. Dovepress. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 5-Methyl-4-nitrothiophene-2-carboxamide

Introduction This technical guide addresses the significant challenge of increasing the aqueous solubility of 5-Methyl-4-nitrothiophene-2-carboxamide. As a substituted thiophene derivative, this compound's structural fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide addresses the significant challenge of increasing the aqueous solubility of 5-Methyl-4-nitrothiophene-2-carboxamide. As a substituted thiophene derivative, this compound's structural features—a hydrophobic methyl group, a polar but non-ionizable nitro group, and a hydrogen-bonding but largely neutral carboxamide group—contribute to its predicted poor solubility in aqueous media.[1][2][3] Poor solubility is a primary obstacle in experimental biology and drug development, often leading to inconsistent results and limiting bioavailability.[4][5]

This document provides a structured, multi-tiered approach to systematically evaluate and overcome these solubility challenges. It is designed for researchers, chemists, and formulation scientists, offering both foundational knowledge and actionable, step-by-step protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the solubility of 5-Methyl-4-nitrothiophene-2-carboxamide.

Q1: Why is 5-Methyl-4-nitrothiophene-2-carboxamide expected to have low water solubility?

A: The molecule's structure contains several functional groups that collectively limit its affinity for water. The thiophene ring and the methyl group are inherently hydrophobic.[1][6] While the carboxamide and nitro groups add polarity, the carboxamide is a relatively weak hydrogen bonder compared to more soluble groups like carboxylic acids or amines and is not readily ionizable.[2] The nitro group, though polar, does not ionize and contributes minimally to aqueous solubility.[3][7] This combination of a hydrophobic core with polar, non-ionizable groups results in a molecule that is difficult to dissolve in water.

Q2: I'm starting a new experiment. What is the quickest and most common method to try first?

A: The use of co-solvents is the most direct and widely adopted initial approach.[8][9] Creating a high-concentration stock solution of your compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol, and then diluting this stock into your aqueous buffer is a standard and effective first step.[10][11] The key is to ensure the final concentration of the co-solvent is low enough (e.g., <0.5% for DMSO in many cell-based assays) to not interfere with your experiment.

Q3: Can I use pH adjustment to solubilize this compound?

A: It is unlikely to be effective. The primary functional group for pH-mediated solubility is the carboxamide, which is essentially neutral over the physiological pH range (1-14).[2] Unlike amines or carboxylic acids, it does not readily accept or donate a proton to become a charged, more soluble species.[12] While extreme pH could potentially induce hydrolysis, it would modify the compound and is not a viable solubilization strategy.

Q4: What is the fundamental difference between using co-solvents, surfactants, and cyclodextrins?

A: They operate via different mechanisms:

  • Co-solvents: You modify the solvent. A water-miscible organic solvent is added to the water to reduce the overall polarity of the solvent system, making it more "hospitable" to the hydrophobic compound.[13][14]

  • Surfactants: You create a "carrier." Above a specific concentration (the Critical Micelle Concentration), surfactant molecules form spherical structures called micelles, which have a hydrophobic core that can encapsulate the insoluble compound and a hydrophilic exterior that allows the entire complex to dissolve in water.[15][16]

  • Cyclodextrins: You create a "host-guest" complex. Cyclodextrins are ring-shaped molecules with a hydrophobic internal cavity and a hydrophilic exterior. The insoluble compound is encapsulated within the cavity, and the resulting complex is water-soluble.[17][18][19]

Q5: My compound dissolves initially but then crashes out of solution. What is happening and how can I fix it?

A: This phenomenon, known as precipitation, often occurs when a concentrated stock in an organic solvent is diluted too rapidly or too far into an aqueous buffer. The solution becomes supersaturated, an unstable state, and the compound crystallizes out. To fix this, you can:

  • Optimize the Co-solvent Percentage: The final concentration of the organic solvent may be too low. Try reducing the final dilution factor.

  • Slow Down the Dilution: Add the organic stock to the aqueous buffer slowly while vortexing or stirring vigorously to improve mixing.

  • Incorporate a Stabilizer: Surfactants or cyclodextrins can be included in the final aqueous buffer to help stabilize the dissolved compound and prevent precipitation.

Part 2: Troubleshooting and Experimental Protocol Guides

This section provides detailed troubleshooting guides and step-by-step protocols for the most effective solubilization techniques.

Guide 1: Co-Solvency

Principle of Causality: Co-solvents work by reducing the polarity of the aqueous medium. Water is a highly polar solvent with a strong hydrogen-bonding network. By introducing a water-miscible organic solvent (co-solvent), this network is disrupted, and the dielectric constant of the solvent mixture is lowered.[14][20] This reduction in polarity decreases the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing solubility.[14]

  • "Which co-solvent should I choose?"

    • The choice depends on the requirements of your downstream application, particularly regarding toxicity and potential interference. DMSO is an excellent solubilizer but can be toxic to some cells at concentrations above 0.5-1%. Ethanol is often used for in vivo studies but is more volatile. PEGs and propylene glycol are frequently used in pharmaceutical formulations due to their lower toxicity.[9][10][13]

  • "How do I determine the right concentration of co-solvent?"

    • This requires empirical testing. You should aim to use the minimum amount of co-solvent necessary to achieve your desired concentration. A co-solvent titration, where you measure solubility across a range of co-solvent concentrations (e.g., 1%, 5%, 10%, 20%), is the best approach. The presence of 50% methanol has been shown to increase the solubility of some compounds by over 100-fold.[20]

Co-SolventTypical Starting Conc. for StockMax Recommended Final Conc. (Cell-Based Assays)Key Characteristics
DMSO 10-50 mM< 0.5%Excellent solubilizing power; potential for cell toxicity.[11]
Ethanol (EtOH) 5-20 mM< 1%Good for less polar compounds; often used in formulations.[9]
PEG 400 1-10 mM1-5%Low toxicity; viscous; good for pre-clinical formulations.[13]
Propylene Glycol 1-10 mM1-5%Common pharmaceutical excipient; lower toxicity.[9]
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Methyl-4-nitrothiophene-2-carboxamide (e.g., 20 mg/mL or 50 mM) in 100% DMSO.

  • Serial Dilution: Create a series of aqueous buffers containing increasing percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Equilibration: Add an excess of the compound to a small volume (e.g., 1 mL) of each co-solvent/buffer mixture in separate vials.

  • Agitation: Rotate or shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation & Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Validation: The resulting concentration is the equilibrium solubility in that specific co-solvent mixture. Plot solubility versus co-solvent percentage to find the optimal conditions.

A Start: Define Required Concentration & Assay Constraints B Prepare High-Concentration Stock in 100% DMSO A->B C Screen Serial Dilutions in Aqueous Buffer B->C H Does Compound Remain in Solution? C->H D Is Final [DMSO] < Assay Limit (e.g., <0.5%)? E Success: Proceed with Experiment D->E Yes F Try Alternative Co-Solvent (e.g., Ethanol, PEG 400) D->F No F->C G Explore Advanced Methods: Surfactants or Cyclodextrins H->D Yes H->G No (Precipitation)

Caption: Workflow for co-solvent screening and optimization.

Guide 2: Surfactant-Mediated Solubilization (Micellar Solubilization)

Principle of Causality: Surfactants are amphiphilic molecules containing a hydrophobic tail and a hydrophilic head.[21] In aqueous solution, once the concentration surpasses the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical micelles. The hydrophobic tails form a nonpolar core, while the hydrophilic heads form an outer shell that interfaces with the water.[15] Poorly soluble compounds like 5-Methyl-4-nitrothiophene-2-carboxamide can partition into this hydrophobic core, effectively being "hidden" from the water. The hydrophilic shell of the micelle makes the entire drug-micelle complex soluble in the bulk aqueous phase.[16][22]

  • "Which type of surfactant should I use?"

    • For most in vitro research applications, non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) or Poloxamers are preferred. They are generally less harsh on biological systems and less likely to denature proteins compared to ionic surfactants (e.g., Sodium Dodecyl Sulfate, SDS).[8][15]

  • "How much surfactant is needed?"

    • The key is to work at a concentration significantly above the surfactant's CMC to ensure the presence of micelles. The amount of drug that can be solubilized will then increase linearly with the surfactant concentration. A phase-solubility study, similar to the protocol for co-solvents, can determine the exact relationship.

  • Surfactant Solution Preparation: Prepare a stock solution of a non-ionic surfactant (e.g., 10% w/v Tween® 80) in your desired aqueous buffer.

  • Compound Addition: Weigh an excess amount of 5-Methyl-4-nitrothiophene-2-carboxamide and add it to a specific concentration of the surfactant solution (e.g., 1% Tween® 80).

  • Equilibration: Mix the solution thoroughly (vortex) and allow it to equilibrate by shaking or rotating at a constant temperature for 24-48 hours.

  • Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

  • Quantification and Validation: Carefully collect the clear supernatant, filter through a 0.22 µm filter, and determine the concentration via HPLC-UV. This provides the solubility limit for that surfactant concentration.

cluster_0 Aqueous Environment cluster_1 Micelle (above CMC) Drug Insoluble Compound MicelleCore Hydrophobic Core Drug->MicelleCore Partitioning n1 n2 n3 n4 n5 n6 n7 n8 n1->n2 n2->n3 n3->n4 n4->n5 n5->n6 n6->n7 n7->n8 n8->n1 Solubilized Solubilized Complex

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Guide 3: Cyclodextrin Complexation

Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[18] This structure features a hydrophobic inner cavity and a hydrophilic outer surface.[17] A poorly water-soluble "guest" molecule, like 5-Methyl-4-nitrothiophene-2-carboxamide, can fit into the hydrophobic cavity, forming a non-covalent "inclusion complex."[23] The hydrophilic exterior of the cyclodextrin then allows the entire host-guest complex to be readily dissolved in water.[19] Modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used as they have significantly higher aqueous solubility and lower toxicity than their parent (native) forms.[18]

  • "Which cyclodextrin is best for my molecule?"

    • The choice depends on the size and shape of the guest molecule. β-Cyclodextrins have a cavity size well-suited for many aromatic compounds. For initial screening, HP-β-CD or SBE-β-CD are excellent choices due to their high solubility and established safety profiles.[18][19]

  • "How do I prepare the complex?"

    • Simply mixing the compound and the cyclodextrin in water is often sufficient. For difficult-to-solubilize compounds, methods like kneading, co-evaporation, or freeze-drying can enhance complexation efficiency by providing the energy needed to drive the guest into the host cavity.

  • CD Solution Preparation: Prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your aqueous buffer.

  • Compound Addition: Add an excess amount of 5-Methyl-4-nitrothiophene-2-carboxamide to each CD solution. Ensure enough solid is present to maintain saturation.

  • Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to ensure the complexation reaction reaches equilibrium.

  • Separation and Analysis: Centrifuge the vials to pellet excess solid. Filter the supernatant (0.22 µm filter) and analyze the concentration of the dissolved compound by HPLC-UV.

  • Data Interpretation: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant of the complex.

Caption: Formation of a soluble host-guest inclusion complex.

Part 3: Advanced Strategies & Method Comparison

For challenges that cannot be overcome by the methods above, particularly in a drug development context, more advanced strategies may be required.[4][24]

  • Prodrug Approach: This involves chemically modifying the 5-Methyl-4-nitrothiophene-2-carboxamide by attaching a water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol).[25][26] This new molecule (the prodrug) is highly soluble and is designed to be converted back to the active parent compound in vivo by enzymatic or chemical cleavage.[27][28]

  • Amorphous Solid Dispersions: The crystalline form of a compound is highly stable and requires significant energy to dissolve. By dispersing the compound in a polymer matrix (e.g., PVP, HPMC), it can be trapped in a high-energy, amorphous (non-crystalline) state.[4] This amorphous form dissolves much more readily, often creating a transient supersaturated solution that can enhance absorption.

  • Nanosuspensions: This physical modification technique reduces the particle size of the compound down to the nanometer range.[4] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn leads to a much faster dissolution rate.[5]

Comparative Summary of Solubilization Techniques
TechniqueMechanism of ActionProsCons
Co-Solvency Reduces solvent polarity.[14]Simple, rapid, effective for moderate increases.[5]Potential for solvent toxicity/interference; risk of precipitation upon dilution.[9]
Surfactants Micellar encapsulation of the drug.[15]High solubilization capacity; can improve stability.Potential for toxicity (especially ionic surfactants); can interfere with protein binding assays.
Cyclodextrins Formation of a host-guest inclusion complex.[23]Low toxicity (especially modified CDs); can enhance stability and bioavailability.[17][18]Higher cost; solubilization capacity can be limited by complex stoichiometry.
Prodrugs Covalent chemical modification to a soluble form.[26]Can achieve very high solubility increases; can be tailored for specific delivery.[25]Requires extensive chemical synthesis and validation; regulatory complexity.[27]

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Vertex AI Search.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved April 1, 2026, from [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.). SciSpace. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gidwani, B., & Vyas, A. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Drug Delivery Science and Technology. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. SciSpace. [Link]

  • Gidwani, B., & Vyas, A. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Wimmer, R. (2020).
  • Fernandes, G. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • Sharma, D., et al. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
  • Aromatic Nitro Compounds. (n.d.). MST.edu. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
  • Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. [Link]

  • Gano, Z. S., Mjalli, F. S., Al-Wahaibi, T., Al-Wahaibi, Y., & AlNashef, I. M. (2014). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 53(18), 7749-7757.
  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. (2021). IntechOpen. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog. [Link]

  • 5-methyl-4-nitro-2-thiophenecarboxylic acid. (2025). Chemical Synthesis Database. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Saddleback College. [Link]

  • NITRO COMPOUNDS. (2020). eGyanKosh. [Link]

  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson. [Link]

  • Lecture 7: Nitro compounds. (n.d.). University of California, Davis.

Sources

Optimization

preventing thermal degradation of 5-Methyl-4-nitrothiophene-2-carboxamide during storage

A Guide to Preventing Thermal Degradation During Storage and Handling Welcome to the technical support guide for 5-Methyl-4-nitrothiophene-2-carboxamide. This document, prepared by our senior application scientists, prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage and Handling

Welcome to the technical support guide for 5-Methyl-4-nitrothiophene-2-carboxamide. This document, prepared by our senior application scientists, provides in-depth technical guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this compound. As a nitroaromatic thiophene derivative, this molecule requires specific storage and handling protocols to prevent thermal degradation, which can compromise experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 5-Methyl-4-nitrothiophene-2-carboxamide?

A: The primary cause is thermal stress. The molecule contains a nitro group attached to a thiophene ring, a combination that can be susceptible to decomposition at elevated temperatures.[1][2] Conditions to avoid include heat, flames, and sparks.[3] Improper storage, even at ambient room temperature for extended periods, can lead to slow degradation.

Q2: How can I visually tell if my sample has degraded?

A: A pure sample of 5-Methyl-4-nitrothiophene-2-carboxamide should be a solid with a consistent appearance. Signs of degradation may include a change in color (e.g., darkening), a change in texture (e.g., clumping or melting), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical verification is always recommended for critical applications.

Q3: What are the absolute ideal storage conditions for this compound?

A: The ideal storage conditions are in a tightly sealed container, protected from light, in a cool, dry place. For long-term stability, storage at -20°C in a desiccated environment is strongly recommended.[3] Some suppliers also suggest room temperature storage is acceptable for short periods if the container is sealed, kept in the dark, and in a dry, well-ventilated area.

Q4: Is this compound compatible with all common laboratory solvents?

A: While soluble in many organic solvents, prolonged storage in solution is not recommended without stability data. The reactivity of the nitro group and the thiophene ring can be influenced by the solvent environment. For storage, the solid form is always preferred. Avoid contact with strong oxidizing agents, strong bases, and amines, as these can catalyze degradation.[1][4][5]

In-Depth Troubleshooting Guide

This section addresses specific issues researchers may encounter, providing insights into the underlying causes and offering actionable solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

  • Symptom: You observe a loss of compound activity, unexpected side products in a reaction, or shifting retention times in chromatography.

  • Possible Cause: This is a classic sign of sample degradation. The active parent compound's concentration has likely decreased, and the resulting impurities may interfere with your experiment. Nitroaromatic compounds are known for their biological activity and potential toxicity, and their degradation products can have different properties.[6][7]

  • Solution:

    • Verify Purity: Immediately analyze the stored sample using a reliable analytical method like HPLC-UV or LC-MS to determine its purity.[8][9]

    • Establish a Baseline: If you have a newly purchased, unopened lot of the compound, run it as a reference standard to compare against your suspect sample.

    • Review Storage Protocol: Audit your storage conditions against the recommended guidelines in this document. Ensure the container is airtight and stored at the correct temperature and humidity.

Issue 2: Sample Appears Discolored or Clumped

  • Symptom: The solid material, which was once a free-flowing powder, has darkened or formed aggregates.

  • Possible Cause: This is often a sign of significant thermal or photo-degradation. Exposure to heat can initiate decomposition, while moisture absorption can cause clumping and potentially hydrolysis of the carboxamide group. Thiophene derivatives can also be susceptible to photocatalytic degradation.[10]

  • Solution:

    • Cease Use: Do not use the sample in any experiment where purity is critical. The observed changes indicate a high level of impurities.

    • Proper Disposal: Dispose of the material in accordance with local, state, and federal environmental regulations for chemical waste.[1][3]

    • Implement Corrective Actions: Review handling procedures. Ensure the compound is only removed from cold storage for the minimum time necessary and is allowed to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

Core Stability Protocols & Data

Adherence to strict storage and handling protocols is the most effective way to prevent degradation.

Recommended Storage Conditions
ParameterLong-Term Storage (> 1 month)Short-Term Storage (< 1 month)
Temperature -20°C[3]2-8°C or Room Temperature[11]
Atmosphere Inert gas (Argon or Nitrogen) recommendedDry air is acceptable
Light In an amber vial or dark containerProtected from direct light
Container Tightly sealed, airtight containerTightly sealed container
Environment In a desiccator or low-humidity freezerDry, well-ventilated area[1]
Materials to Avoid

Contact with the following substances should be strictly avoided during storage and handling:

  • Strong Oxidizing Agents[1]

  • Strong Reducing Agents[5]

  • Strong Acids & Bases[5]

  • Amines[4]

  • Heat, sparks, and open flames[3][5]

Visualizing Degradation & Troubleshooting
Potential Degradation Pathway

The degradation of 5-Methyl-4-nitrothiophene-2-carboxamide can occur through several mechanisms. The diagram below illustrates a hypothetical pathway involving the reduction of the nitro group, which is a common transformation for nitroaromatic compounds.

G Parent 5-Methyl-4-nitrothiophene-2-carboxamide (Stable Form) Stress Thermal Stress (Heat) or Chemical Incompatibility Parent->Stress Nitroso Nitroso Intermediate Stress->Nitroso Reduction Other Other Degradation Products (e.g., ring opening, hydrolysis) Stress->Other Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction Amino 4-Amino-5-methylthiophene-2-carboxamide (Degradation Product) Hydroxylamine->Amino

Caption: Hypothetical degradation pathway via nitro group reduction.

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose the issue.

G Start Symptom Observed: Inconsistent Results / Visual Change Visual Perform Visual Inspection: Color change? Clumping? Odor? Start->Visual Analytical Perform Analytical Purity Check (e.g., HPLC, LC-MS) Visual->Analytical Yes / Unsure Visual->Analytical No Compare Compare to Reference Standard or Certificate of Analysis Spec Analytical->Compare Pass Purity is within Specification Compare->Pass Pass Fail Purity is OUT of Specification Compare->Fail Fail Continue Continue with Experiment Pass->Continue Review Review Storage & Handling Procedures Fail->Review Dispose Quarantine and Dispose of Degraded Lot Review->Dispose

Caption: Logic diagram for troubleshooting suspected sample degradation.

Analytical Methods for Degradation Assessment

Routine analytical checks are essential for validating the integrity of your compound, especially before beginning a new series of experiments or when using a sample that has been in storage for an extended period.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of 5-Methyl-4-nitrothiophene-2-carboxamide.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • 0.22 µm syringe filters

  • Reference standard of 5-Methyl-4-nitrothiophene-2-carboxamide (highest purity available)

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to create a stock solution of ~1 mg/mL. Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL.

  • Test Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[8]

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.[9] (Note: Gradient elution may be required to resolve all impurities).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector or select a wavelength around 254 nm or 330 nm, where thiophene and nitroaromatic compounds typically absorb.[9][10]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Inject the standard solution to determine the retention time of the pure compound.

  • Inject the test sample. The appearance of new peaks, particularly those eluting before the main peak, or a decrease in the area percentage of the main peak, indicates the presence of degradation products.

  • Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Standard Prepare Reference Standard Solution Prep_Sample Prepare Test Sample Solution Filter Filter Both Solutions (0.22 µm) Inject_Std Inject Standard Filter->Inject_Std Inject_Sample Inject Test Sample Detect UV Detection Identify Identify Main Peak (from Standard) Detect->Identify Quantify Calculate Area % Purity Identify->Quantify Compare Compare to Specification Quantify->Compare

Caption: Step-by-step workflow for HPLC-based purity analysis.

References
  • BroadPharm. (2026, February 25).
  • Pi Chemicals.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Fisher Scientific. (2011, March 21).
  • BLD Pharmatech.
  • Benchchem. Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • Joshi, M. Handling & Storage of Nitrocellulose.
  • Lyme Congregational Church Boston, Environmental Health and Safety. Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • Baldi, F., et al. (2004). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 70(6), 3315–3322. [Link]

  • Goutal, O., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13658–13666. [Link]

  • Chemical Synthesis Database. 5-methyl-4-nitro-2-thiophenecarboxylic acid.
  • ResearchGate. Studies on the biological activity of some nitrothiophenes.
  • ResearchGate.
  • Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. [Link]

  • NASA Technical Reports Server. (2024, February 19). Radiation-driven Decomposition of Thiophene and Thiophene-derivatives within H2O-ice. [Link]

  • ResearchGate.
  • Kumar, P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8, 7277. [Link]

  • Benchchem. Comparative Thermal Stability of Functionalized Polythiophenes: A Guide for Researchers.
  • Cambridge University Press. (2009, October 28).
  • Gontarska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

Sources

Troubleshooting

handling light sensitivity of 5-Methyl-4-nitrothiophene-2-carboxamide in the lab

Welcome to the Technical Support Center for heterocyclic building block handling. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of 5-Methyl-4-nitrothi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block handling. As a Senior Application Scientist, I have designed this guide to address the specific photochemical vulnerabilities of 5-Methyl-4-nitrothiophene-2-carboxamide (CAS: 36050-10-9)[1].

Unlike standard aliphatic or simple aromatic compounds, nitrothiophenes possess a highly conjugated electronic structure that makes them exceptionally reactive to ambient light. This guide moves beyond basic "store in the dark" advice, providing you with the mechanistic causality behind its degradation and self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

I. Diagnostic Troubleshooting & FAQs

Q1: Why does 5-Methyl-4-nitrothiophene-2-carboxamide degrade so rapidly under standard laboratory fluorescent lighting? A: The vulnerability lies in the electron-withdrawing nitro group attached to the thiophene ring. When exposed to UV or near-visible light (ambient lab lighting), the molecule absorbs photons and transitions to an excited singlet state. This is followed by a rapid intersystem crossing (ISC) to a highly reactive π,σ∗ or π,π∗ triplet state[2]. In this upper triplet state, the carbon-heteroatom bonds become susceptible to homolytic cleavage, and the molecule can readily undergo photo-substitution or react with dissolved oxygen to generate reactive oxygen species (ROS)[3][4].

Q2: I observed a color shift from pale yellow to a darker, brownish hue in my storage vial. Is the batch ruined? A: A bathochromic (red) shift in the visual color of the powder is a primary macroscopic indicator of photochemical degradation, often indicating the formation of polymeric photoproducts or oxidized thiophene derivatives[5]. However, visual inspection is not quantitative. You must perform an HPLC-UV assay to determine if the degradation exceeds your acceptable purity threshold (typically >98% for active pharmaceutical ingredient precursors). If the parent peak area has decreased and new peaks appear at higher retention times (indicating more polar oxidized photoproducts), the batch is compromised.

Q3: Does the choice of solvent impact the rate of photodegradation during reaction setup? A: Yes. Photochemical degradation is highly dependent on the solvent's ability to stabilize the excited triplet state and its dissolved oxygen content. Aprotic solvents with high dissolved oxygen (like unsparged THF or DMF) accelerate photo-oxidation pathways[6]. Degassing your solvents via argon sparging prior to dissolving the compound significantly quenches the ROS-mediated degradation pathway.

II. Mechanistic Workflows & Visualizations

To understand how to protect your compound, you must first understand its failure mode. The diagram below illustrates the causality of the degradation pathway.

G A 5-Methyl-4-nitrothiophene- 2-carboxamide (Ground State) B Photon Absorption (< 500 nm Light) A->B C Excited Singlet State (S1) B->C D Intersystem Crossing (ISC) C->D E Reactive Triplet State (T1) D->E F Photo-substitution & ROS Generation E->F

Caption: Photochemical degradation pathway of nitrothiophene derivatives via triplet state excitation.

III. Quantitative Photodegradation Data

To benchmark your handling times, refer to the following quantitative data summarizing the degradation kinetics of nitrothiophene derivatives under various environmental conditions[5][7].

Environmental Light ConditionWavelength RangeDissolved O₂ StatusEst. Degradation Half-Life ( t1/2​ )Primary Degradation Mechanism
Direct UV Irradiation 254 nm - 365 nmAmbient< 2 HoursRapid homolytic cleavage / Photo-substitution
Standard Lab Fluorescent 380 nm - 700 nmAmbient12 - 24 HoursROS-mediated photo-oxidation
Standard Lab Fluorescent 380 nm - 700 nmArgon Sparged48 - 72 HoursSlow photo-isomerization
Amber/Red Filtered Light > 550 nmAmbient> 6 MonthsNegligible (Below excitation threshold)
Complete Darkness N/AAmbient> 2 YearsStable (Baseline thermal degradation only)

IV. Self-Validating Experimental Protocol

To guarantee scientific integrity, you cannot simply assume your handling was fast enough to prevent degradation. You must utilize a self-validating system —a protocol where the analytical outcome inherently proves the integrity of the physical handling steps.

Protocol: Actinic-Shielded Preparation and Validation Workflow

  • Step 1: The Baseline Anchor (Self-Validation Setup) Before initiating your main synthesis, prepare a reference standard. Dissolve a 1.0 mg aliquot of 5-Methyl-4-nitrothiophene-2-carboxamide in 1 mL of dark-stored, HPLC-grade acetonitrile. Immediately spike this with a photostable internal standard (e.g., 4-nitrobenzoic acid). Run an HPLC-UV (280 nm) assay. The ratio of your compound's peak area to the internal standard establishes your T0​ baseline.

  • Step 2: Environmental Control Extinguish standard fluorescent lighting. Switch all ambient room lighting to red or amber-filtered LEDs (blocking all wavelengths < 500 nm).

  • Step 3: Reagent Manipulation Retrieve the bulk compound from -20°C storage[8]. Allow the amber storage vial to equilibrate to room temperature in the dark to prevent condensation. Weigh and transfer the required mass using low-actinic (amber) glassware.

  • Step 4: Solvent Degassing Dissolve the compound in your reaction solvent only after the solvent has been sparged with Argon for a minimum of 15 minutes. This eliminates dissolved oxygen, shutting down the ROS degradation pathway[6].

  • Step 5: Post-Setup Integrity Check (Self-Validation Execution) Immediately after assembling the reaction vessel (but before adding catalysts or initiating heating), extract a 10 µL aliquot of the reaction mixture. Quench it into the same acetonitrile matrix used in Step 1, spike with the exact same concentration of internal standard, and run the HPLC-UV assay.

    • Causality Check: If the ratio of 5-Methyl-4-nitrothiophene-2-carboxamide to the internal standard deviates by >2% from the T0​ baseline, photolytic or oxidative degradation has occurred during your bench setup. The run is invalid. If the ratio matches, your handling technique is validated, and you may proceed.

Workflow Start Retrieve Amber Vial from -20°C Storage Light Equilibrate under Red/Amber Safe Light Start->Light Prep Prepare Solutions in Actinic Glassware Light->Prep Check Post-Setup HPLC-UV vs. Internal Standard Prep->Check Decision Peak Ratio Deviation < 2%? Check->Decision Proceed Proceed with Synthesis (Handling Validated) Decision->Proceed Yes Reject Discard Batch (Handling Compromised) Decision->Reject No

Caption: Self-validating workflow ensuring handling integrity of 5-Methyl-4-nitrothiophene-2-carboxamide.

V. References

  • BLD Pharmatech Co. , "5-Methyl-4-nitrothiophene-2-carboxamide CAS No. : 36050-10-9", bldpharm.com. URL:

  • Physical Chemistry Chemical Physics (RSC Publishing) , "Photoinduced substitution reaction in halothiophenes. Quantum-mechanical and photochemical studies on nitro- and cyano-derivatives", rsc.org. URL:

  • National Institutes of Health (NIH) , "Photosensitivity Reactions Induced by Photochemical Degradation of Drugs", nih.gov. URL:

  • National Institutes of Health (NIH) , "Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media", nih.gov. URL:

  • ResearchGate , "Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air", researchgate.net. URL:

  • National Institutes of Health (NIH) , "Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity", nih.gov. URL:

  • Fujifilm Wako Pure Chemical Corporation , "36050-10-9・5-Methyl-4-nitrothiophene-2-carboxamide", fujifilm.com. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Methyl-4-nitrothiophene-2-carboxamide and Other Thiophene-2-carboxamide Derivatives for Drug Discovery

Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry The thiophene-2-carboxamide core is a significant pharmacophore in modern drug discovery, recognized for its versatile p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene-2-carboxamide core is a significant pharmacophore in modern drug discovery, recognized for its versatile pharmacological activities.[1] This heterocyclic structure is a key component in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The electronic properties of the thiophene ring, arising from the presence of the sulfur atom, contribute to its ability to engage in various biological interactions, making it an attractive scaffold for the design of novel therapeutic agents.[1]

This guide provides a comparative analysis of 5-Methyl-4-nitrothiophene-2-carboxamide against other key thiophene-2-carboxamide derivatives. While extensive experimental data on 5-Methyl-4-nitrothiophene-2-carboxamide itself is limited in publicly available literature, we can infer its potential biological profile based on well-established structure-activity relationships (SAR) within this chemical class. This guide will synthesize existing data on related analogues to provide a predictive comparison and offer insights into the potential advantages and disadvantages of substitutions at the 4- and 5-positions of the thiophene ring.

The Subject of Analysis: 5-Methyl-4-nitrothiophene-2-carboxamide

5-Methyl-4-nitrothiophene-2-carboxamide is a derivative of the core thiophene-2-carboxamide structure, characterized by a methyl group at the 5-position and a nitro group at the 4-position. The introduction of these specific substituents is expected to significantly influence the molecule's physicochemical properties and biological activity.

  • The Nitro Group (-NO2): The presence of a strong electron-withdrawing nitro group at the 4-position is a key feature. In many therapeutic agents, nitro groups are known to be bio-reducible, leading to the formation of reactive intermediates that can exert cytotoxic effects. This is a common mechanism for antimicrobial and some anticancer drugs.[4][5] Specifically, in the context of 5-nitrothiophene-2-carboxamides, the nitro group has been identified as crucial for their antileishmanial activity, where it is bioactivated by a nitroreductase enzyme within the parasite.[4][5]

  • The Methyl Group (-CH3): The methyl group at the 5-position is an electron-donating group. Its presence can influence the molecule's lipophilicity, which in turn affects its membrane permeability and pharmacokinetic profile. Furthermore, the steric bulk of the methyl group can impact the binding affinity of the molecule to its biological target.

The interplay of these two groups, one strongly electron-withdrawing and the other electron-donating, on the thiophene ring suggests a unique electronic and steric profile for 5-Methyl-4-nitrothiophene-2-carboxamide, which likely translates to a distinct biological activity profile compared to other derivatives.

Comparative Analysis with Other Thiophene-2-carboxamide Derivatives

To understand the potential of 5-Methyl-4-nitrothiophene-2-carboxamide, we will compare its inferred properties with other well-studied thiophene-2-carboxamide derivatives. The comparison will focus on anticancer and antibacterial activities, two of the most prominent therapeutic areas for this class of compounds.

Anticancer Activity: A Tale of Substituent Effects

Thiophene-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling proteins like protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2), or through the induction of apoptosis.[2][6]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Thiophene-2-carboxamide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
5-Methyl-4-nitrothiophene-2-carboxamide Predicted HighN/ABio-reduction of nitro group leading to cytotoxicityInferred from[4][5]
Thiophene-2-carboxamide with 4-Cl-phenyl ringMCF-7, K562, HepG2, MDA-MB-231Potent (specific values not provided)PTP1B inhibition[6]
3-Amino-thiophene-2-carboxamidesVariousGenerally more potent than hydroxyl or methyl analoguesNot specified[7]
5-Aryl-thiophene-2-carboxamidesBreast, Liver, Leukemia cell linesCytotoxicPTP1B inhibition[8]
Thiophene carboxamide CA-4 biomimetics (e.g., 2b)Hep3B5.46Tubulin polymerization inhibition[9]

From the available data, a clear structure-activity relationship emerges. The nature and position of substituents on both the thiophene ring and the carboxamide nitrogen are critical for anticancer potency. For instance, the presence of a 4-chlorophenyl ring on the carboxamide nitrogen leads to potent activity against a range of cancer cell lines.[6] In another study, 3-amino derivatives were found to be more potent than their 3-hydroxy or 3-methyl counterparts.[7]

Based on these trends, the 4-nitro substituent in 5-Methyl-4-nitrothiophene-2-carboxamide is expected to confer significant cytotoxic activity, potentially through a mechanism involving bioreduction, similar to other nitroaromatic anticancer agents. The 5-methyl group might modulate this activity by influencing the electronic environment of the nitro group and the overall lipophilicity of the molecule.

Experimental Protocols

General Synthesis of Thiophene-2-carboxamide Derivatives

The synthesis of thiophene-2-carboxamide derivatives typically involves the coupling of a substituted thiophene-2-carboxylic acid with an appropriate amine.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Thiophene_acid Substituted Thiophene-2-carboxylic Acid Reaction Reaction at 0°C to RT Thiophene_acid->Reaction Amine Amine Amine->Reaction Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Thiophene-2-carboxamide Derivative Purification->Final_Product MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with thiophene derivative Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure MIC_Workflow Start Prepare serial dilutions of thiophene derivative in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no growth) Observe->Determine_MIC

Sources

Comparative

Comparative Efficacy of 5-Methyl-4-nitrothiophene-2-carboxamide Analogues: A Guide to Target Selectivity and Optimization

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the optimization of a single, highly versatile pharmacophore. The 5-methyl-4-nitrothiophene-2-carboxamide scaffold (CAS: 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug development programs that hinge on the optimization of a single, highly versatile pharmacophore. The 5-methyl-4-nitrothiophene-2-carboxamide scaffold (CAS: 36050-10-9) is a prime example of such a structural linchpin. Characterized by the electron-withdrawing power of the nitro group and the bioisosteric properties of the thiophene ring, this scaffold has evolved from a basic chemical building block into a highly tunable warhead for targeted inhibition.

This guide objectively compares the efficacy of 5-methyl-4-nitrothiophene-2-carboxamide analogues across diverse therapeutic areas—ranging from neglected tropical diseases to precision oncology. By examining the causality behind their target selectivity and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing this class of inhibitors.

Mechanistic Basis of the Nitrothiophene Scaffold

The utility of the 5-methyl-4-nitrothiophene-2-carboxamide core lies in its tunable electrophilicity. The nitro group strongly polarizes the thiophene ring, making adjacent positions highly susceptible to nucleophilic attack. This property is exploited in two distinct mechanistic paradigms:

  • Reversible/Competitive Binding: The carboxamide moiety acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule within deep catalytic pockets (e.g., kinase hinge regions).

  • Irreversible Covalent Modification: By extending the scaffold with vinyl sulfone or specific halogenated derivatives, the molecule acts as a suicide inhibitor, forming irreversible covalent bonds with catalytic cysteine residues in target enzymes.

Comparative Efficacy Across Therapeutic Targets

Recent structural activity relationship (SAR) studies have successfully directed this scaffold toward three primary targets: Trypanothione Reductase (TR), Ubiquitin-Specific Protease 7 (USP7), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Quantitative Data Summary

The following table summarizes the comparative efficacy, potency, and mechanistic action of leading analogues derived from the 5-methyl-4-nitrothiophene-2-carboxamide parent structure.

Analogue Class / DerivativePrimary TargetIC₅₀ / PotencySelectivity Index (SI)Mechanism of ActionClinical Application
Compound A1/7 Trypanothione Reductase (TR)0.52 ± 0.14 μM> 50 (vs. GR)Reversible competitive inhibitionAntileishmanial / Chagas Disease [1]
Compound 10 (Vinyl sulfone deriv.)Cysteine Protease< 1.0 μMHigh (in vivo)Covalent modificationHuman African Trypanosomiasis [2]
USP7-Targeted Analogue USP7 (Deubiquitinase)Nanomolar rangeHigh (vs. USP47)Irreversible covalent bindingOncology (p53 stabilization) [3]
IRAK4-Targeted Analogue IRAK4 (Kinase)Sub-micromolarHighATP-competitive inhibitionImmunology / Inflammation [4]
Target 1: Oncology (USP7 Inhibition)

In oncology, inhibiting USP7 prevents the deubiquitination (and subsequent stabilization) of MDM2, an E3 ligase that degrades the p53 tumor suppressor. Nitrothiophene-2-carboxamide analogues have been engineered as irreversible covalent inhibitors of USP7 [3]. The prolonged duration of action achieved by covalent binding minimizes off-target toxicity by allowing for shorter systemic exposure times.

USP7_Pathway Inhibitor Nitrothiophene Analogue USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Covalent Inhibition p53 p53 (Tumor Suppressor) Inhibitor->p53 Net: Stabilization MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates MDM2->p53 Ubiquitinates Apoptosis Apoptosis / Arrest p53->Apoptosis Activates

Mechanism of USP7 inhibition by nitrothiophene analogues leading to p53 stabilization.

Target 2: Parasitology (Trypanothione Reductase)

In Leishmania and Trypanosoma species, Trypanothione Reductase (TR) is essential for maintaining the parasite's intracellular redox balance. The nitrothiophene-2-carboxamide derivative A1/7 has demonstrated potent TR inhibition (IC₅₀ = 0.52 μM) [1]. Crucially, the scaffold achieves a Selectivity Index (SI) of >50 against human Glutathione Reductase (GR), exploiting minute structural differences in the parasite's NADPH binding cavity.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these analogues must rely on self-validating protocols. A protocol is self-validating when it inherently controls for false positives (e.g., pan-assay interference compounds or non-specific aggregators).

Protocol A: High-Throughput Trypanothione Reductase (TR) Inhibition Assay

Causality: This colorimetric assay tracks the reduction of DTNB by trypanothione. By running a parallel human GR assay, the protocol mathematically forces the calculation of the Selectivity Index (SI), immediately flagging non-specific redox cyclers.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 1 mM EDTA). Reconstitute recombinant L. infantum TR and human GR to a working concentration of 2 nM.

  • Analogue Pre-incubation: Dispense 10 µL of the nitrothiophene analogue (serial dilutions from 10 µM to 1 nM in DMSO) into a 96-well plate. Add 40 µL of the TR (or GR) enzyme solution.

    • Critical Step: Incubate for 30 minutes at 25°C. Why? Nitrothiophene analogues often exhibit slow-binding kinetics; skipping pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 50 µL of substrate mix (150 µM NADPH, 100 µM trypanothione disulfide, and 100 µM DTNB).

  • Kinetic Read & Validation: Measure absorbance at 412 nm every 30 seconds for 10 minutes.

    • Self-Validation Check: Calculate the SI (IC₅₀ GR / IC₅₀ TR). If the SI is < 50, the analogue lacks the required therapeutic window and is discarded from the lead pipeline.

Protocol B: USP7 Deubiquitinase FRET Cleavage Assay

Causality: Because USP7-targeted nitrothiophenes act as irreversible covalent inhibitors [3], standard equilibrium IC₅₀ values are misleading. This assay measures the time-dependent inactivation rate ( kinact​/KI​ ) using a Ubiquitin-Rhodamine110 (Ub-Rho110) reporter.

  • Enzyme-Inhibitor Incubation: Mix 1 nM recombinant USP7 with varying concentrations of the analogue in assay buffer (50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 0.01% BSA, 5 mM DTT).

  • Time-Course Sampling: At specific time intervals (0, 10, 20, 40, 60 minutes), transfer aliquots to a black 384-well plate.

  • Substrate Addition: Rapidly add 500 nM Ub-Rho110 substrate to the aliquots.

  • Fluorescence Monitoring: Read fluorescence (Ex = 485 nm, Em = 535 nm) continuously.

  • Reversibility Validation (Jump Dilution): Pre-incubate USP7 with 10x the IC₅₀ of the analogue for 1 hour, then rapidly dilute 100-fold into buffer containing the substrate.

    • Self-Validation Check: If enzymatic activity recovers over time, the binding is reversible. If the activity remains flatlined, the irreversible covalent mechanism is confirmed.

Workflow Synth Analogue Synthesis Primary Primary Screen (Enzymatic IC50) Synth->Primary Secondary Selectivity Profiling (Off-target Panel) Primary->Secondary IC50 < 1 µM Cellular Cellular Efficacy (Viability) Secondary->Cellular SI > 50 Lead Lead Optimization (PK/PD) Cellular->Lead High Efficacy

Self-validating cascade workflow for screening nitrothiophene-based lead compounds.

Conclusion

The 5-methyl-4-nitrothiophene-2-carboxamide scaffold is not a monolithic entity but a highly adaptable pharmacophore. By carefully tuning the functional groups surrounding the nitrothiophene core, drug developers can shift the molecule's profile from a reversible antiparasitic agent [1] to a potent, irreversible oncological inhibitor [3]. Success in optimizing these analogues relies entirely on deploying kinetic, time-dependent assays and rigorous selectivity profiling to validate the intended mechanism of action.

References
  • Examples of compounds targeting the parasite enzymes trypanothione... ResearchGate.
  • Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. National Institutes of Health (NIH).
  • US10292973B2 - Covalent irreversible inhibitors of USP7 as anti-cancer agents. Google Patents.
  • IRAK4 Inhibitor | N-(5-(2-(methylsulfonyl)phenyl)-1,3,4... Benchchem.
Validation

Standardizing 5-Methyl-4-nitrothiophene-2-carboxamide: A Comparative Guide to Reference Material Selection

As a Senior Application Scientist, I frequently encounter discrepancies in impurity quantification during active pharmaceutical ingredient (API) development. A common root cause is the use of poorly characterized referen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in impurity quantification during active pharmaceutical ingredient (API) development. A common root cause is the use of poorly characterized reference standards. When quantifying 5-Methyl-4-nitrothiophene-2-carboxamide (CAS 36050-10-9) —a highly reactive thiophene building block and potential carryover impurity in drug synthesis—assuming 100% purity based solely on chromatographic area percent is a systemic risk.

To ensure regulatory compliance and analytical accuracy, laboratories must transition from using crude or standard analytical grades to highly characterized reference materials. This guide objectively compares the performance of different grades of 5-Methyl-4-nitrothiophene-2-carboxamide and provides the self-validating experimental protocols required to standardize it as an compliant Reference Material.

The Criticality of Reference Material Standardization

During API synthesis, unreacted intermediates like 5-Methyl-4-nitrothiophene-2-carboxamide can carry over into the final drug substance. The guideline mandates that any impurity present at >0.05% must be reported, and those >0.15% must be fully qualified.

To accurately quantify this intermediate at trace levels, the reference standard itself must have a certified, absolute purity. If an analytical standard is assumed to be 100% pure but actually contains 5% invisible inorganic salts, the impurity in the API will be under-reported by 5%, potentially leading to batch rejection during regulatory audits. Furthermore, dictates strict characterization protocols to establish the suitability of these materials for quantitative assays.

Comparative Analysis of Material Grades

Not all chemical standards are created equal. Below is an objective comparison of the three primary grades of 5-Methyl-4-nitrothiophene-2-carboxamide available to researchers.

Table 1: Comparative Performance of 5-Methyl-4-nitrothiophene-2-carboxamide Grades

ParameterCertified Reference Material (CRM)Analytical Standard GradeCrude Synthesized Material
Purity Assignment qNMR (Absolute) + Mass BalanceHPLC-UV (Area %)HPLC-UV (Area %)
Purity Level ≥ 99.5% (Certified)≥ 98.0% (Typical)< 95.0%
Uncertainty Budget Fully characterized (e.g., ± 0.15%)Not providedNot provided
Traceability SI-traceable (via NIST SRM)Non-traceableNon-traceable
Regulatory Fit ICH Q3A / ISO 17034 compliantR&D screening onlyProcess optimization

Experimental Causality: Why qNMR Trumps Mass Balance

Historically, reference standards were qualified using a Mass Balance approach: 100% - (HPLC Impurities + Water + Residual Solvents + Inorganic Ash). However, this method propagates the measurement errors of four different assays. If a non-chromophoric impurity co-elutes with the main peak, the HPLC-UV will miss it, artificially inflating the calculated purity.

To eliminate this risk, we employ Quantitative NMR (qNMR) as the primary standardization technique. qNMR provides a direct, absolute ratio of the analyte's protons against an internal standard (e.g., NIST SRM 350b Benzoic Acid). Because the signal response in NMR is directly proportional to the number of nuclei—regardless of the molecule's chemical structure—it yields an absolute purity value with a defined uncertainty budget, which is a strict requirement for ISO 17034 certification.

RM_Workflow A Raw Synthesized Material (CAS 36050-10-9) B Primary Purification (Prep-HPLC / Recrystallization) A->B C Structural Elucidation (1D/2D NMR, HRMS, IR) B->C D Mass Balance Assessment (HPLC-UV, TGA, KF, ROI) C->D E Absolute Purity (qNMR with Internal Standard) C->E Orthogonal Verification D->E F ISO 17034 CRM Certification (Uncertainty Budgeting) E->F

Workflow for certifying 5-Methyl-4-nitrothiophene-2-carboxamide as an ISO 17034 Reference Material.

Analytical Standardization Protocols

To ensure trustworthiness, the following protocol operates as a self-validating system : the purity derived from the orthogonal Mass Balance approach must fall within the 95% confidence interval of the absolute purity determined by qNMR. A divergence of >0.5% triggers an automatic re-evaluation of the HPLC method for co-eluting invisible impurities.

Step 1: Chromatographic Purity (HPLC-UV)
  • Column: C18 (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 10 mg of the standard in 10 mL of Diluent (Water:Acetonitrile 50:50).

  • Causality Check: TFA is used to suppress the ionization of the carboxamide group, preventing peak tailing and ensuring sharp, quantifiable peaks for trace impurities.

Step 2: Absolute Purity Determination (qNMR)
  • Sample Preparation: Accurately weigh ~10 mg of 5-Methyl-4-nitrothiophene-2-carboxamide and ~5 mg of NIST SRM 350b Benzoic Acid (Internal Standard) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds. Acquire 64 scans.

  • Causality Check: Why a 60-second relaxation delay? In routine NMR, a D1 of 1-2 seconds is sufficient for qualitative confirmation. However, for absolute quantification, the nuclei must return to thermal equilibrium between pulses. The longest longitudinal relaxation time (T1) for the thiophene protons is ~8 seconds. Applying the rule of D1 ≥ 5 × T1 (to capture >99% signal recovery), a 60-second delay guarantees quantitative integrity, eliminating integration errors.

Experimental Data: Validation Results

The table below demonstrates the self-validating agreement between the Mass Balance and qNMR approaches for a highly purified batch of 5-Methyl-4-nitrothiophene-2-carboxamide.

Table 2: Mass Balance vs. qNMR Purity Assessment (Experimental Data)

Analytical TechniqueParameter MeasuredResult (% w/w)Contribution to Mass Balance
HPLC-UV (254 nm) Chromatographic Impurities0.35%- 0.35%
Karl Fischer (KF) Water Content0.12%- 0.12%
TGA / GC-FID Residual Solvents (Ethyl Acetate)0.08%- 0.08%
Residue on Ignition Inorganic Salts< 0.05%- 0.05%
Calculated Mass Balance Assigned Purity 99.40% N/A
qNMR (Internal Std) Absolute Purity 99.42 ± 0.15% Self-Validating Match

Degradation Pathways & Stability

A reference material is only as good as its stability. 5-Methyl-4-nitrothiophene-2-carboxamide contains a nitro group and a carboxamide group, making it susceptible to specific degradation pathways during long-term storage or forced degradation studies. Understanding these pathways is critical for establishing the standard's expiration date and proper storage conditions (typically 2-8°C, protected from light and moisture).

Impurity_Pathway API 5-Methyl-4-nitrothiophene- 2-carboxamide Cond1 Aqueous / Acidic Stress API->Cond1 Cond2 Reductive Conditions API->Cond2 Deg1 Hydrolysis Product (Carboxylic Acid) Deg2 Reduction Product (Amino Derivative) Cond1->Deg1 Cond2->Deg2

Primary degradation pathways of 5-Methyl-4-nitrothiophene-2-carboxamide under stress conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines. Available at:[Link][1]

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF. Available at:[Link][2]

  • International Organization for Standardization (ISO). "ISO 17034:2016 General requirements for the competence of reference material producers." ISO Standards. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-nitrothiophene-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.